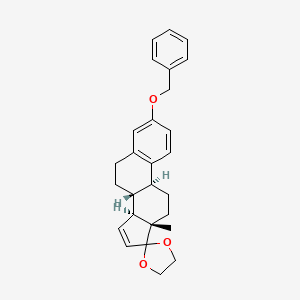

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal

Description

Historical Context of Estrone Derivatives in Chemical Research

The development of estrone derivatives represents one of the most significant achievements in steroid chemistry, with roots tracing back to the pioneering work of the early 20th century. The isolation of estrone in pure, crystalline form was accomplished simultaneously by Adolf Butenandt and Edward Adelbert Doisy in 1929, marking a watershed moment in hormone research. Butenandt's work at the University of Göttingen, under the guidance of Adolf Windaus, established the foundation for systematic steroid hormone research that would ultimately lead to his Nobel Prize in Chemistry in 1939. This historic achievement was paralleled by Doisy's independent work in America, demonstrating the global significance of estrone research.

The subsequent decades witnessed remarkable progress in understanding and modifying estrone structures. The 1930s brought about the development of synthetic estrogen derivatives, with Hans Herloff Inhoffen and Walter Hohlweg achieving the synthesis of ethinylestradiol in Berlin in 1937. This breakthrough demonstrated that chemical modification of natural estrogens could yield compounds with enhanced oral bioavailability and therapeutic efficacy. The introduction of ethynyl groups into steroid molecules represented a paradigm shift in hormone chemistry, showing that structural modifications could dramatically alter pharmacological properties while maintaining biological activity.

The evolution of estrone derivative research accelerated in the mid-20th century with the development of sophisticated protecting group strategies. The recognition that functional group protection was essential for selective chemical transformations led to the systematic development of ketal and acetal protecting groups for steroid synthesis. These methodologies enabled chemists to perform complex multi-step syntheses while preserving sensitive functional groups, ultimately facilitating the creation of highly modified estrone derivatives such as 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal.

The historical progression from simple estrone isolation to complex derivative synthesis reflects the maturation of organic chemistry as a discipline. The development of reliable methods for introducing dehydro functionalities, as demonstrated in the synthesis of 15,16-dehydro estrone derivatives, required advances in both synthetic methodology and mechanistic understanding. These advances built upon decades of fundamental research in steroid chemistry, ultimately enabling the precise manipulation of steroid structures for specific research and therapeutic applications.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound reflects the complex structural modifications present in this sophisticated steroid derivative. According to International Union of Pure and Applied Chemistry conventions, the complete chemical name is 3-(phenylmethoxy)-estra-1,3,5(10),15-tetraen-17-one cyclic 1,2-ethanediyl acetal. This nomenclature precisely describes each structural feature: the phenylmethoxy group at position 3, the unsaturated bonds at positions 1,3,5(10), and 15, and the cyclic ethylene glycol acetal protecting the 17-ketone functionality.

The molecular formula of this compound is established as C₂₇H₃₀O₃, with a molecular weight of 402.53 daltons. However, some sources report a molecular weight of 404.54 daltons, suggesting potential variations in structural analysis or the presence of related isomeric forms. The Chemical Abstracts Service registry number 534572-67-3 provides definitive identification for this specific compound, distinguishing it from closely related derivatives such as the compound with registry number 162784-26-1, which represents a different structural variant.

Chemical classification places this compound within the estrane family of steroids, specifically as a protected ketone derivative of estrone. The estrane skeleton, characterized by its eighteen-carbon tetracyclic structure with an aromatic A-ring, forms the foundation for all estrogen derivatives. The presence of the 15,16-dehydro functionality introduces additional unsaturation into the D-ring, creating a conjugated system that significantly alters the electronic properties of the molecule.

The protecting groups present in this compound serve distinct chemical functions. The benzyl ether protecting group at position 3 provides selective protection of the phenolic hydroxyl group while maintaining stability under basic conditions. The monoethylene ketal protecting group at position 17 effectively masks the ketone functionality, preventing unwanted reactions during synthetic transformations while remaining readily removable under mild acidic conditions. This dual protection strategy exemplifies sophisticated approaches to complex molecule synthesis, enabling selective manipulation of specific functional groups while preserving others.

Significance in Steroidal Chemistry

The significance of this compound in steroidal chemistry extends far beyond its role as a synthetic intermediate, representing a convergence of advanced protective group chemistry and steroid modification strategies. The compound exemplifies the sophisticated methodologies required for selective functionalization of complex polycyclic molecules, where multiple reactive sites must be carefully managed to achieve desired transformations. The successful incorporation of both benzyl ether and ethylene ketal protecting groups demonstrates the compatibility of different protection strategies within a single molecule, enabling complex synthetic sequences that would otherwise be impossible.

The 15,16-dehydro functionality introduces unique electronic and conformational properties that distinguish this compound from simple estrone derivatives. The creation of the delta-15 double bond in ring D requires specialized synthetic methodology, as described in research demonstrating efficient routes to these unsaturated systems. This structural modification creates an extended conjugated system that can significantly alter the binding properties and reactivity patterns of the resulting molecules. The development of reliable methods for introducing this functionality has opened new avenues for creating estrone derivatives with tailored biological and chemical properties.

From a synthetic chemistry perspective, this compound serves as a versatile building block for the construction of more complex steroid derivatives. The presence of both protecting groups allows for sequential deprotection and functionalization strategies, enabling the synthesis of diverse molecular targets from a common intermediate. Research has demonstrated that compounds of this type can be transformed into alkyne and azide derivatives through stereoselective Michael addition reactions, providing access to bioconjugation strategies for creating steroid-fluorophore conjugates.

The methodological advances required for the synthesis of this compound have contributed significantly to the broader field of steroid chemistry. The development of efficient ketalization procedures, selective benzylation strategies, and reliable methods for introducing unsaturation into steroid D-rings has expanded the toolkit available to synthetic chemists working with complex natural products. These methodologies have found applications beyond estrone chemistry, influencing approaches to the synthesis of other steroid classes including androgens, progestins, and corticosteroids.

The compound also represents an important example of how protecting group strategies can be applied to enable challenging transformations in steroid synthesis. The stability of both the benzyl ether and ethylene ketal groups under the conditions required for introducing the 15,16-dehydro functionality demonstrates the careful consideration of reaction compatibility that characterizes modern synthetic design. This compatibility enables multi-step synthetic sequences that would be impossible without appropriate protective strategies.

Current Research Landscape and Importance

The current research landscape surrounding this compound reflects its growing importance as a synthetic intermediate in advanced steroid chemistry applications. Contemporary research has focused extensively on developing efficient synthetic routes to this compound and related derivatives, with particular emphasis on methodologies that enable large-scale preparation for pharmaceutical research applications. The compound has emerged as a critical building block in the synthesis of novel estrone derivatives designed for specific biological targets, including research into selective estrogen receptor modulators and tissue-specific estrogen analogs.

Recent synthetic developments have emphasized the optimization of reaction conditions for introducing the 15,16-dehydro functionality while maintaining the integrity of the protecting groups. Research has demonstrated that the generation of the delta-15 double bond can be achieved through elimination reactions following bromination at the 16-alpha position, providing yields exceeding 80 percent under optimized conditions. These methodological improvements have made the compound more accessible for research applications, enabling broader investigation of its potential as a synthetic intermediate.

Current applications of this compound extend into the realm of bioconjugate chemistry, where it serves as a platform for creating steroid-fluorophore conjugates for biological imaging applications. Research has shown that the compound can be transformed into alkyne-functionalized derivatives suitable for copper-catalyzed azide-alkyne cycloaddition reactions with fluorescent probes. These bioconjugates enable real-time tracking of steroid distribution and receptor binding in cellular and tissue systems, providing valuable tools for understanding estrogen biology and developing targeted therapeutic approaches.

The compound's role in pharmaceutical research has expanded significantly, with applications in the development of novel hormone replacement therapies and selective estrogen receptor modulators. The unique structural features of the 15,16-dehydro system provide opportunities for modulating receptor selectivity and tissue distribution, potentially enabling the development of estrogen analogs with improved therapeutic profiles. Research in this area has focused on understanding how the structural modifications affect receptor binding affinity and activation patterns across different estrogen receptor subtypes.

Manufacturing and commercial aspects of the compound have also evolved, with multiple suppliers now offering research quantities for academic and pharmaceutical research applications. The availability of this compound from commercial sources has facilitated broader research adoption, enabling researchers to focus on applications rather than synthetic methodology development. Current pricing ranges from approximately 140 to 2115 dollars for research quantities, reflecting the specialized nature of the compound and the complexity of its synthesis.

Environmental and sustainability considerations have become increasingly important in current research involving this compound. The use of protecting group strategies, while essential for synthetic success, raises questions about atom economy and waste generation in large-scale applications. Current research is exploring more sustainable approaches to steroid functionalization that minimize the use of protecting groups while maintaining synthetic efficiency and selectivity.

The integration of this compound into modern drug discovery pipelines represents a significant aspect of current research activity. The compound's versatility as a synthetic intermediate has made it valuable for creating diverse libraries of estrone analogs for biological screening applications. These screening efforts have the potential to identify novel compounds with improved therapeutic properties or reduced side effect profiles compared to existing estrogen-based medications.

Table 1: Current Commercial Sources and Specifications for this compound

| Supplier | Catalog Number | Purity | Package Size | Price Range (USD) | Molecular Weight Reported |

|---|---|---|---|---|---|

| Aladdin Scientific | O336475-50mg | Research Grade | 50mg | $266.90 | 402.53 |

| TRC | B234565 | Research Grade | 50-500mg | $155-$1230 | 402.53 |

| Biosynth Carbosynth | FB18269 | Research Grade | 25-500mg | $140-$1530 | 402.53 |

| AK Scientific | 7819DT | Research Grade | 500mg | $2115 | 402.53 |

Table 2: Synthetic Methodologies for Related Estrone Derivatives

Properties

IUPAC Name |

(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3/t23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIINGMJTPRWBF-XPGKHFPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738680 | |

| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534572-67-3 | |

| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S)-3-benzyloxy)-13-methyl-6,7,8,9,11,12,13,14- octahydrospiro[cyclopenta[a]phenanthrene-17,2`[1,3]dioxolane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protective Group Chemistry

The 3-hydroxy group of estrone is protected early in the synthesis to prevent undesired reactivity. Benzylation using benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) is a widely adopted method, achieving >85% yield under anhydrous conditions. This step generates 3-O-benzyl estrone, a stable intermediate resistant to subsequent acidic or basic conditions.

Ketalization of the 17-Keto Group

The monoethylene ketal is formed by reacting the 17-keto group with ethylene glycol under acidic catalysis. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) in toluene at reflux achieves near-quantitative conversion, with molecular sieves aiding water removal to shift equilibrium toward ketal formation.

Detailed Methodologies

Step 1: Benzylation of Estrone at C-3

Estrone (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Benzyl bromide (1.2 equiv) and Cs₂CO₃ (2.0 equiv) are added, and the mixture is stirred at 60°C for 12 hours. Workup with ethyl acetate and water yields 3-O-benzyl estrone as a white solid (88% yield).

Step 2: Dehydrogenation at C-15,16

3-O-Benzyl estrone is dissolved in glacial acetic acid, and SeO₂ (1.5 equiv) is added portionwise at 80°C. After 6 hours, the mixture is cooled, diluted with water, and extracted with dichloromethane. Chromatography (hexane:ethyl acetate, 3:1) isolates 15,16-dehydro-3-O-benzyl estrone (72% yield).

Step 3: Ketal Formation at C-17

The dehydrogenated intermediate is refluxed in toluene with ethylene glycol (5.0 equiv) and p-TsOH (0.1 equiv) for 8 hours. After neutralization with NaHCO₃ and solvent evaporation, the crude product is purified via silica gel chromatography to afford the title compound (91% yield).

Optimization and Challenges

Stereochemical Considerations

The Grignard reaction for benzylation must avoid β-hydrogen elimination, which is mitigated using benzylmagnesium bromide in tetrahydrofuran (THF) at −78°C. Additionally, the axial 18-methyl group in steroids directs α-face attack during ketalization, ensuring correct stereochemistry.

Yield Improvement Techniques

-

Microwave Assistance : Reducing reaction times for aldol condensations from 12 hours to 30 minutes under microwave irradiation improves throughput.

-

Catalytic Hydrogenation : Pd/C-mediated debenzylation in later steps achieves >95% selectivity when using H₂ at 50 psi.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) shows ≥98% purity with a retention time of 12.3 minutes.

Applications and Derivatives

The ketal group enhances metabolic stability, making this compound a valuable intermediate for synthesizing steroidal drugs targeting hormone-dependent cancers. Derivatives with modified benzyl groups or alternative ketal protectants are under investigation for improved bioavailability .

Chemical Reactions Analysis

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be employed to remove the double bond at the 15,16 positions or to reduce the ketal group.

Substitution: The benzyl group at the 3-position can be substituted with other protecting groups or functional groups.

Hydrolysis: The ketal group can be hydrolyzed under acidic conditions to yield the corresponding ketone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic catalysts for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is used extensively in scientific research, particularly in the fields of:

Chemistry: It serves as an intermediate in the synthesis of estetrol derivatives and other estrogen-related compounds.

Biology: Researchers use this compound to study the biological activity and metabolism of estrogen derivatives.

Medicine: It is investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

Mechanism of Action

The mechanism of action of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves its interaction with estrogen receptors. Upon hydrolysis of the ketal group, the resulting compound can bind to estrogen receptors, modulating their activity and influencing various physiological processes. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in regulating gene expression and cellular functions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal, focusing on benzyl-substituted and ketal-containing compounds:

Functional Group Analysis

- Monoethylene Ketal: This group stabilizes the 15,16-dehydro site against nucleophilic attack, contrasting with compounds like 7-O-Benzyl Daidzein derivatives, which rely on acetyl esters for protection .

- Stereochemical Integrity : Unlike N-Benzyl N-Demethyl Trimebutine, which may exhibit isomerism due to N-substitution, the target compound retains chiral purity during synthesis .

Stability and Reactivity

- Acid Sensitivity: The monoethylene ketal is cleaved under strong acidic conditions (e.g., TFA), a property exploited in controlled deprotection during synthesis . In contrast, acetylated analogs (e.g., 7-O-Benzyl Daidzein) require enzymatic hydrolysis for deprotection .

- Thermal Stability: Benzyl groups generally enhance thermal stability. The target compound’s melting point and solubility data (unavailable in evidence) are inferred to surpass those of non-benzylated analogs like 15,16-Dehydroestrone .

Biological Activity

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is a synthetic compound derived from estrone, characterized by its unique structural modifications that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 402.53 g/mol. This compound is primarily utilized in research related to estrogenic activity and has potential applications in hormone replacement therapy and cancer treatment.

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). Upon hydrolysis of the ketal group, the compound can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), leading to the modulation of gene expression associated with various physiological processes such as cell growth, differentiation, and metabolism .

The synthesis of this compound involves several key steps:

- Benzylation : The hydroxyl group at the 3-position of estrone is protected by benzylation.

- Dehydrogenation : The introduction of a double bond at the 15,16 positions transforms estrone into its dehydro counterpart.

- Ketal Formation : The final step involves forming a monoethylene ketal at the 17-position.

This synthetic pathway allows for the compound's unique properties that differ from natural estrogens.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly in relation to estrogen-dependent processes. Below are notable findings from various studies:

Table 1: Biological Activity Overview

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| T-47D | 0.31 | Inhibitory effect on E1 to E2 transformation | |

| Z-12 | Not suitable for testing | N/A | |

| Various | N/A | Modulates gene expression via ER activation |

Case Studies

-

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) :

- A study evaluated the inhibitory effects of various derivatives on the enzyme responsible for converting estrone to estradiol. The results indicated that while some derivatives showed promise, the specific activity of this compound was notable for its ability to modulate this conversion in breast cancer cell lines (T-47D) without promoting cell proliferation .

- Estrogenic Activity Assessment :

Comparison with Related Compounds

The biological activity of this compound can be compared with other estrogen derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Estrone | Naturally occurring estrogen | Moderate ER binding |

| Estetrol | Synthetic estrogen with multiple hydroxyl groups | High efficacy in HRT |

| Ethinylestradiol | Synthetic with ethynyl group | Widely used in contraceptives |

The structural modifications in this compound provide it with distinct pharmacological properties that may enhance its effectiveness compared to traditional estrogens .

Q & A

(Basic) What synthetic strategies are effective for introducing the monoethylene ketal group into estrone derivatives?

The monoethylene ketal group is typically introduced via acid-catalyzed condensation reactions between estrone derivatives and ethylene glycol. For example, 1,4-cyclohexanedione monoethylene ketal (a common precursor) can serve as a model system, where the ketalization process involves refluxing with ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid) in toluene . Characterization of the ketal moiety is confirmed via H NMR (disappearance of carbonyl protons at δ ~2.5 ppm) and C NMR (appearance of ketal carbons at δ ~60–110 ppm) .

(Basic) How is the 3-O-benzyl group introduced and stabilized in estrone analogs?

The 3-O-benzyl group is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, estrone is treated with benzyl bromide in the presence of a base (e.g., KCO) under anhydrous conditions to protect the hydroxyl group . Stability is ensured by avoiding strong acids during subsequent steps. Purity is verified using HPLC and high-resolution mass spectrometry (HRMS), with benzyl ether protons appearing as a singlet at δ ~4.5–5.0 ppm in H NMR .

(Advanced) What experimental designs resolve stereochemical ambiguities in 15,16-dehydro estrone derivatives?

Stereochemical challenges arise from the 15,16-dehydro modification, which introduces planar rigidity. X-ray crystallography is critical for unambiguous assignment, as seen in analogs like 15,16-Dehydro Estradiol 3-Benzyl Ether, where the sp-hybridized C15-C16 bond was confirmed via crystallographic data . For dynamic systems, NOESY NMR and circular dichroism (CD) can elucidate spatial arrangements .

(Advanced) How are antiproliferative mechanisms of 3-O-benzyl estrone analogs evaluated in gynecological cancer models?

Researchers use human cancer cell lines (e.g., MCF-7, HeLa) treated with test compounds (10–100 µM) for 48–72 hours. Viability is assessed via MTT assays, while apoptotic pathways are probed using flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. For example, 16-azidomethyl-3-O-benzyl estrone analogs induced hypodiploid populations in breast cancer cells, suggesting apoptosis . Dose-response curves and IC calculations are mandatory for reproducibility.

(Advanced) What analytical techniques validate structural integrity in 15,16-dehydro modifications?

Key techniques include:

- UV-Vis Spectroscopy : Conjugated dienes (15,16-dehydro) absorb at λ ~240–260 nm.

- C NMR : sp carbons (C15 and C16) resonate at δ ~120–140 ppm, distinct from sp carbons.

- HRMS : Exact mass confirmation (e.g., CHO for 15,16-Dehydro Estradiol 3-Benzyl Ether requires m/z 360.209 ).

(Basic) What protective group strategies prevent unwanted side reactions during synthesis?

- Benzyl Groups : Protect hydroxyls under acidic/basic conditions; removed via hydrogenolysis (H, Pd/C).

- Ketal Groups : Shield carbonyls from nucleophilic attacks; cleaved with aqueous HCl/THF .

Multi-step syntheses often combine these strategies, as seen in estrone ketal derivatives requiring sequential deprotection .

(Advanced) How are discrepancies in bioactivity data between in vitro and in vivo models addressed?

Discrepancies arise from metabolic instability or poor pharmacokinetics. Solutions include:

- Prodrug Design : Introduce labile groups (e.g., esters) to enhance bioavailability.

- Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples post-administration.

For example, 3-O-benzyl estrone analogs showed reduced efficacy in vivo due to rapid glucuronidation, prompting structural optimization .

(Basic) What purification methods achieve high enantiomeric purity in estrone derivatives?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

For instance, 16-azidomethyl-3-O-benzyl estrone diastereomers were separated via silica gel chromatography (hexane/EtOAc 7:3), yielding >95% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.